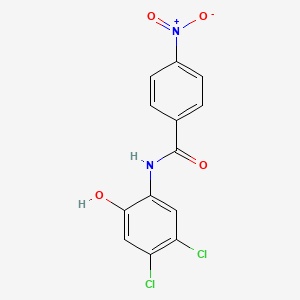

N-(4,5-Dichloro-2-hydroxyphenyl)-4-nitrobenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

921198-81-4 |

|---|---|

Molekularformel |

C13H8Cl2N2O4 |

Molekulargewicht |

327.12 g/mol |

IUPAC-Name |

N-(4,5-dichloro-2-hydroxyphenyl)-4-nitrobenzamide |

InChI |

InChI=1S/C13H8Cl2N2O4/c14-9-5-11(12(18)6-10(9)15)16-13(19)7-1-3-8(4-2-7)17(20)21/h1-6,18H,(H,16,19) |

InChI-Schlüssel |

KKUYOHSSMWQGRY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2O)Cl)Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dichloro-2-hydroxyphenyl)-4-nitrobenzamide typically involves the reaction of 4,5-dichloro-2-hydroxyaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

N-Acylation Method

-

Reagents :

-

4,5-Dichloro-2-aminophenol (0.01 mol)

-

4-Nitrobenzoyl chloride (0.01 mol)

-

Solvent: Dichloromethane

-

Base: Triethylamine

-

-

Procedure :

The reaction involves dissolving both reactants in dichloromethane and adding triethylamine to neutralize HCl generated during the reaction. The mixture is stirred until completion, followed by purification via column chromatography (silica gel, EtOAc/hexanes) . -

Yield : 92%

Reaction Conditions and Optimization

Characterization and Analysis

The compound is rigorously characterized using spectroscopic and analytical techniques:

Spectroscopic Data

Elemental Analysis

| Element | Calculated | Found |

|---|---|---|

| C | 47.73% | 47.51% |

| H | 2.47% | 2.38% |

| N | 8.56% | 8.61% |

Comparative Analysis of Reaction Pathways

Mechanistic Differences :

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

- Starting Materials : The synthesis typically involves the reaction of 4-nitrobenzoic acid derivatives with dichloro-substituted phenols.

- Methods : Common methods include solvent-free reactions and mechanosynthesis techniques, which enhance yield and reduce environmental impact.

Anticancer Activity

N-(4,5-Dichloro-2-hydroxyphenyl)-4-nitrobenzamide exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it functions as a proteasome inhibitor, leading to increased levels of reactive oxygen species (ROS) within cancer cells, ultimately inducing apoptosis.

- Case Study : In vitro testing against multiple cancer types (e.g., leukemia, breast cancer) demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

Neuropharmacological Effects

Research indicates that this compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation suggests potential therapeutic benefits for treating mood disorders.

- Case Study : A study reported improvements in depressive-like behaviors in animal models treated with the compound, highlighting its potential as an antidepressant agent .

Antimicrobial Properties

Preliminary studies suggest that N-(4,5-Dichloro-2-hydroxyphenyl)-4-nitrobenzamide possesses antimicrobial properties against both bacterial and fungal strains.

- Case Study : In vitro assays revealed that the compound inhibited growth in several pathogenic microorganisms, suggesting its potential use as an antimicrobial agent .

Industrial Applications

Beyond its biological applications, this compound is also explored for use in various industrial processes:

Material Science

The compound serves as a building block for synthesizing new materials with tailored properties. Its unique functional groups allow for modifications that can enhance material performance in applications such as coatings and polymers.

Chemical Processes

N-(4,5-Dichloro-2-hydroxyphenyl)-4-nitrobenzamide is utilized in the development of new chemical processes aimed at improving efficiency and reducing waste in industrial settings.

Data Summary

Wirkmechanismus

The mechanism of action of N-(4,5-Dichloro-2-hydroxyphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitro and hydroxy groups can facilitate interactions with amino acid residues in the enzyme’s active site, leading to inhibition. Additionally, the compound may interfere with cellular signaling pathways, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents and functional groups, which significantly alter their physicochemical and biological properties:

Key Observations :

- Ester Derivatives (4a–4c): Methyl esterification increases lipophilicity, lowering melting points (55–75°C vs. >100°C in non-esterified analogs) .

- N-(4-Hydroxyphenyl) Analog : Lacks chloro groups but retains hydrogen-bonding capacity, resulting in high thermal stability (planar structure with 90% planarity) and utility in polymer synthesis .

- Diphenylethyl and Phenethyl Analogs : Bulky aromatic groups (e.g., diphenylethyl) enhance π-π stacking but reduce aqueous solubility .

Thermal and Chemical Stability

- N-(4-Hydroxyphenyl)-4-nitrobenzamide : Exhibits exceptional thermal oxidation stability (>300°C) due to intermolecular N–H···O and O–H···O hydrogen bonds .

- Methyl Ester Derivatives (4a–4c): Lower melting points (55–75°C) compared to non-esterified analogs, reflecting reduced crystallinity .

Bioactivity and Pharmacological Potential

Toxicity and ADME Considerations

- Nitro Group Impact : While enhancing bioactivity, nitro groups in analogs like N-(2,2-diphenylethyl)-4-nitrobenzamide are associated with mutagenic risks due to DNA adduct formation .

- ADME Profiles : Sulfamoyl-containing analogs (e.g., 2-chloro-5-[(4-chlorophenyl)sulfamoyl] derivatives) show compliance with Lipinski’s Rule of Five but variable aqueous solubility (0.1–10 mg/mL) .

Biologische Aktivität

N-(4,5-Dichloro-2-hydroxyphenyl)-4-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C13H9Cl2N3O3

- Molecular Weight : 318.13 g/mol

- IUPAC Name : N-(4,5-dichloro-2-hydroxyphenyl)-4-nitrobenzamide

The compound features a dichlorinated phenolic ring and a nitro-substituted benzamide moiety, which are critical for its biological activity.

The biological activity of N-(4,5-Dichloro-2-hydroxyphenyl)-4-nitrobenzamide is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, contributing to its anticancer effects.

- Antimicrobial Activity : It has shown potential against various bacterial strains by disrupting cellular processes essential for bacterial growth.

Antimicrobial Properties

Recent studies have demonstrated that N-(4,5-Dichloro-2-hydroxyphenyl)-4-nitrobenzamide exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Clostridium difficile | 16 |

| Acinetobacter baumannii | 128 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound is particularly effective against Clostridium difficile, a pathogen known for its resistance to conventional antibiotics.

Anticancer Activity

The anticancer potential of N-(4,5-Dichloro-2-hydroxyphenyl)-4-nitrobenzamide has been explored through various in vitro studies. It has demonstrated cytotoxic effects on several cancer cell lines, including lung (A549), breast (MCF-7), and colon (HT-29) cancer cells. The findings are summarized in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 10 |

| MCF-7 (Breast) | 15 |

| HT-29 (Colon) | 12 |

These IC50 values suggest that the compound has promising activity as a potential chemotherapeutic agent.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of N-(4,5-Dichloro-2-hydroxyphenyl)-4-nitrobenzamide against multidrug-resistant strains. The results indicated that the compound effectively inhibited the growth of resistant Staphylococcus aureus strains, showcasing its potential as an alternative treatment option .

Study 2: Anticancer Mechanisms

Another research effort investigated the mechanism by which N-(4,5-Dichloro-2-hydroxyphenyl)-4-nitrobenzamide induces apoptosis in cancer cells. The study found that the compound activates the intrinsic apoptotic pathway, leading to increased caspase activity and subsequent cell death . This mechanism highlights its role as a potential lead compound for further development in cancer therapy.

Q & A

Q. What are the optimal synthetic routes for preparing N-(4,5-Dichloro-2-hydroxyphenyl)-4-nitrobenzamide with high stereochemical purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or amide coupling. A validated approach involves reacting 4,5-dichloro-2-hydroxyaniline with 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane. Key steps include:

- Reaction Conditions : Maintain temperatures below 25°C to minimize side reactions.

- Purification : Use column chromatography (neutral Al₂O₃) or recrystallization to achieve >99% purity .

- Yield Optimization : Adjust stoichiometry (1:1.1 molar ratio of amine to acyl chloride) and reaction time (4–6 hours) to achieve yields >85% .

Q. How can researchers characterize the structural integrity of N-(4,5-Dichloro-2-hydroxyphenyl)-4-nitrobenzamide?

Methodological Answer: Combine multiple analytical techniques:

- NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to confirm amide bond formation and aromatic substitution patterns. Key signals include:

- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and fragmentation pathways (e.g., cleavage of the amide bond to generate m/z 150 and 167 ions) .

- Melting Point Analysis : Compare observed values (e.g., 147–149°C) with literature data to confirm purity .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement. Challenges include:

- Disordered Electron Density : Address overlapping peaks from nitro and chloro groups by refining occupancy factors or applying restraints .

- Thermal Motion Artifacts : Collect data at low temperatures (100–150 K) to reduce atomic displacement errors .

- Validation : Cross-check with spectroscopic data (e.g., NMR) and computational models (DFT-optimized geometries) to resolve discrepancies .

Q. What mechanistic insights explain the compound’s fragmentation behavior under mass spectrometry?

Methodological Answer: The compound undergoes two primary fragmentation pathways:

- Pathway 1 : Cleavage of the amide bond, yielding (4-nitrobenzylidyne)oxonium (m/z 150) and 2-(4,5-dichloro-2-hydroxyphenyl)ethan-1-ylium (m/z 139) ions .

- Pathway 2 : Radical-mediated NO• loss (30 Da) from the nitro group, forming a resonance-stabilized C₇H₄O₂⁺• radical (m/z 120) .

Experimental Validation : - Use collision-induced dissociation (CID) at 20–30 eV to observe dominant pathways.

- Compare with isotopic labeling (e.g., ¹⁵N-nitro) to trace fragmentation routes .

Q. How does the nitro group influence the compound’s bioactivity and stability in pharmacological studies?

Methodological Answer: The nitro group enhances electrophilicity and redox activity but introduces metabolic instability:

Q. What strategies resolve contradictory solubility data in polar vs. non-polar solvents?

Methodological Answer: Contradictions arise from polymorphic forms or impurities. Address via:

- Solvent Screening : Test solvents like DMSO, DMF, and chloroform at 25–60°C.

- Dynamic Light Scattering (DLS) : Detect aggregates in non-polar solvents (e.g., chloroform) that falsely reduce solubility .

- Crystallography : Identify polymorphs (e.g., anhydrous vs. solvated forms) affecting solubility profiles .

Q. How can computational modeling predict the compound’s reactivity in catalytic reactions?

Methodological Answer: Employ density functional theory (DFT) to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.